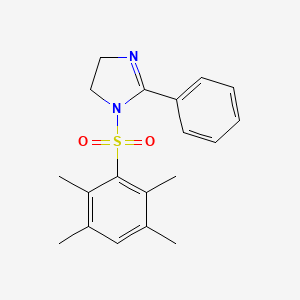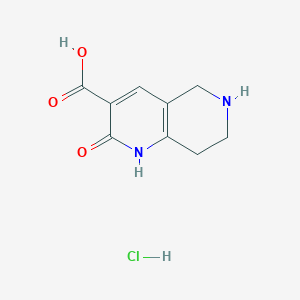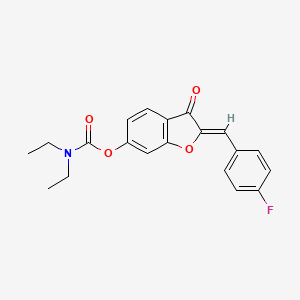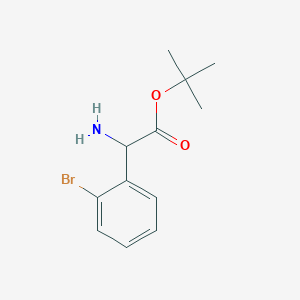![molecular formula C15H14BrN3O2 B2529586 N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-4-carbohydrazide CAS No. 338393-52-5](/img/structure/B2529586.png)
N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-4-carbohydrazide" is a structurally distinctive molecule that may be related to various hydrazone derivatives synthesized for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with hydrazone linkages have been synthesized and studied for their binding affinities to receptors, antibacterial properties, and anticonvulsant activities . These compounds typically feature a pyridine ring and a carbohydrazide moiety, which are linked by a double bond to a substituted aromatic or heteroaromatic group.
Synthesis Analysis
The synthesis of hydrazone derivatives generally involves the condensation of an appropriate hydrazide with an aldehyde or ketone. For instance, the synthesis of N'-[(E)-(1H-indol-2-yl)methylidene]pyridine-4-carbohydrazide was achieved by refluxing indole-2-carbaldehyde with isonicotinic hydrazide in ethanol . This method could be analogous to the synthesis of the compound , where a 5-bromo-2-ethoxyphenyl aldehyde would be condensed with pyridine-4-carbohydrazide under similar conditions.
Molecular Structure Analysis
The molecular structure of hydrazone derivatives is often confirmed using spectroscopic methods such as NMR, IR, and UV-Vis, as well as single-crystal X-ray diffraction . These techniques provide insights into the electronic distribution, conformation, and crystal packing of the molecules. For example, the X-ray crystallographic study of a related compound revealed the existence of two energetically stable conformers . Such structural analyses are crucial for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Hydrazone compounds can participate in various chemical reactions due to their functional groups. The hydrazone linkage itself is known for its ability to tautomerize between the hydrazone and azo forms. Moreover, the presence of substituents on the aromatic rings can influence the reactivity of the compound. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the electron density distribution and, consequently, the chemical behavior of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazone derivatives, such as solubility, melting points, and molar conductivity, are influenced by their molecular structure. For example, the ligand and its metal complexes in one study were found to be insoluble in water and common organic solvents but soluble in DMSO and DMF . The melting points of these compounds can vary widely, often exceeding 300°C, indicating their thermal stability. The molar conductivity values suggest that these compounds are typically nonelectrolytes in solution .
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
properties
IUPAC Name |
N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2/c1-2-21-14-4-3-13(16)9-12(14)10-18-19-15(20)11-5-7-17-8-6-11/h3-10H,2H2,1H3,(H,19,20)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJALGQZMYTSGO-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[3.2.2]nonan-1-ylmethanol](/img/structure/B2529504.png)
![N-(furan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2529506.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2529510.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide](/img/structure/B2529511.png)

![2-[[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2529516.png)
![3-(2-(benzo[d]oxazol-2-ylthio)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2529517.png)
![4-((2-methylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2529518.png)
![3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2529519.png)

![6-[(2-Methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-1,6-naphthyridine-4-carboxylic acid](/img/structure/B2529524.png)
